molecular formula C31H31N3O3 B2562223 N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-23-5

N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No. B2562223
M. Wt: 493.607
InChI Key: FSTHAEOVXZVPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C31H31N3O3 and its molecular weight is 493.607. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

The review by Dhama et al. (2021) on Piracetam, a derivative closely related to the given chemical structure, emphasizes its role as a nootropic drug commonly used in the treatment of CNS disorders. Piracetam, known for improving learning, memory, brain metabolism, and cognitive ability, exemplifies the broader class's potential for managing diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. The synthesis methodologies and the biological activities associated with Piracetam highlight the compound's versatility and therapeutic potential (Dhama et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam, another derivative, showcases the significance of molecular configuration in enhancing pharmacological profiles. Veinberg et al. (2015) discussed the design, synthesis, and biological activity exploration of enantiomerically pure phenylpiracetam derivatives, highlighting the relationship between the stereocenters' configuration and biological properties. This review underscores the importance of selective stereoisomer production in developing more effective pharmacological agents (Veinberg et al., 2015).

Adjunctive Use in Seizure Management

Levetiracetam, specifically its S-enantiomer, has been approved for adjunctive therapy in adults with partial-onset seizures. Its pharmacological efficacy and tolerability profile, as reviewed by Dooley and Plosker (2000), establish its utility in epilepsy treatment, demonstrating significant seizure frequency reduction and increased responder rates compared to placebo. Levetiracetam's role in epilepsy management exemplifies the therapeutic relevance of compounds within this chemical class (Dooley & Plosker, 2000).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O3/c35-29(33-19-9-10-20-33)22-34-21-27(26-15-7-8-16-28(26)34)30(36)31(37)32-18-17-25(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-8,11-16,21,25H,9-10,17-20,22H2,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTHAEOVXZVPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-diphenylpropyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

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